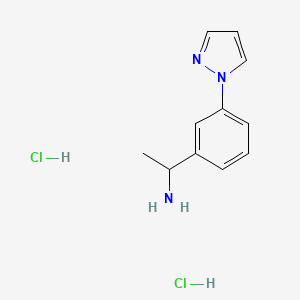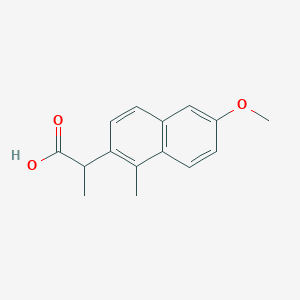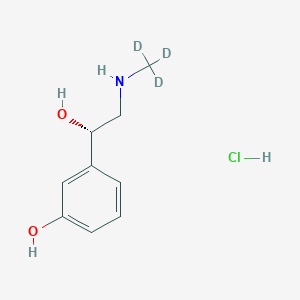
(S)-Phenylephrine-d3 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Phenylephrine-d3 Hydrochloride is a deuterated form of phenylephrine hydrochloride, a synthetic compound commonly used as a decongestant and vasoconstrictor. The deuterium labeling in this compound allows for its use in various scientific research applications, particularly in pharmacokinetic studies and metabolic investigations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Phenylephrine-d3 Hydrochloride typically involves the incorporation of deuterium atoms into the phenylephrine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the successful incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as deuterium exchange reactions, purification through crystallization or chromatography, and final conversion to the hydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-Phenylephrine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent phenylephrine form.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can regenerate the parent phenylephrine compound.
Wissenschaftliche Forschungsanwendungen
(S)-Phenylephrine-d3 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms and isotope labeling studies.
Biology: Employed in metabolic studies to track the fate of phenylephrine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of phenylephrine.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Wirkmechanismus
The mechanism of action of (S)-Phenylephrine-d3 Hydrochloride is similar to that of phenylephrine. It acts as an alpha-1 adrenergic receptor agonist, leading to vasoconstriction and increased blood pressure. The molecular targets include alpha-1 adrenergic receptors on vascular smooth muscle cells, which, when activated, cause the contraction of these cells and subsequent vasoconstriction.
Vergleich Mit ähnlichen Verbindungen
Phenylephrine Hydrochloride: The non-deuterated form, commonly used as a decongestant.
Ephedrine: Another alpha-adrenergic agonist with similar vasoconstrictive properties.
Pseudoephedrine: A stereoisomer of ephedrine, also used as a decongestant.
Uniqueness: (S)-Phenylephrine-d3 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking in metabolic studies and can lead to differences in metabolic stability and pharmacokinetics compared to non-deuterated analogs.
Eigenschaften
Molekularformel |
C9H14ClNO2 |
|---|---|
Molekulargewicht |
206.68 g/mol |
IUPAC-Name |
3-[(1S)-1-hydroxy-2-(trideuteriomethylamino)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m1./s1/i1D3; |
InChI-Schlüssel |
OCYSGIYOVXAGKQ-AXHFJGNISA-N |
Isomerische SMILES |
[2H]C([2H])([2H])NC[C@H](C1=CC(=CC=C1)O)O.Cl |
Kanonische SMILES |
CNCC(C1=CC(=CC=C1)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


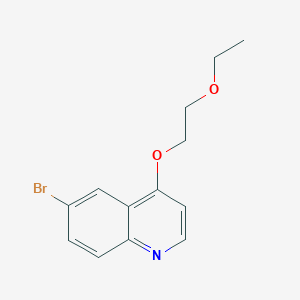
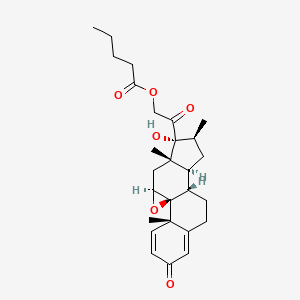

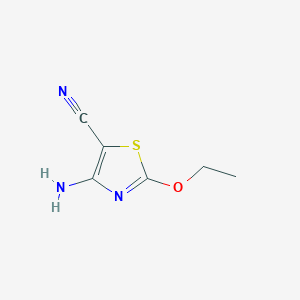
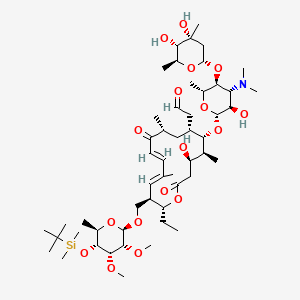


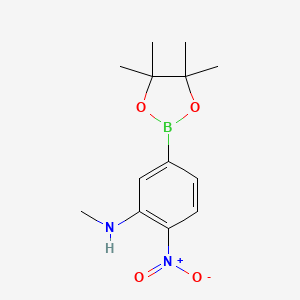
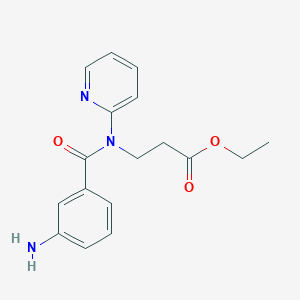
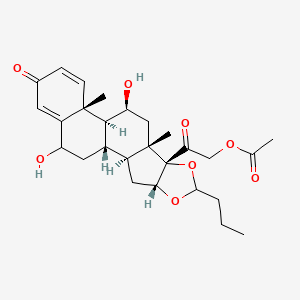
![3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13856025.png)
![2-[4-(Hydroxymethyl)-3-methylphenyl]ethanol](/img/structure/B13856026.png)
